molecular formula C25H29NO2 B085095 Difeterol CAS No. 14587-50-9

Difeterol

Cat. No. B085095
CAS RN: 14587-50-9
M. Wt: 375.5 g/mol
InChI Key: OEHKWMHRFWWMQK-UHFFFAOYSA-N
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Description

"Difeterol" seems to be a less common or specialized chemical compound. The available literature does not directly discuss "Difeterol", but similar compounds and related studies provide insights into its possible characteristics.

Synthesis Analysis

  • The synthesis of complex molecules like Difeterol often involves high-temperature solution phase reactions and precise control of reaction conditions. For instance, Sun et al. (2004) discuss the synthesis of monodisperse nanoparticles using iron acetylacetonate in the presence of oleic acid and oleylamine (Sun et al., 2004).

Molecular Structure Analysis

  • Structural analysis of complex molecules involves X-ray crystallography and spectroscopic techniques. For example, Zhao et al. (2012) used various spectroscopic techniques and X-ray single crystal diffraction analysis to investigate diiron complexes (Zhao et al., 2012).

Chemical Reactions and Properties

  • Chemical reactions of compounds like Difeterol can involve a variety of processes such as reduction, oxidation, and protonation. Gao et al. (2012) discuss protonation processes in di/mono-nuclear iron complexes, which are evidenced by in situ IR and NMR spectroscopy (Gao et al., 2012).

Physical Properties Analysis

  • The physical properties of such compounds can be determined using methods like SQUID magnetometry, as mentioned in the study by Sun et al. (2004), which also highlights the potential of these compounds in magnetic nanodevice and biomagnetic applications (Sun et al., 2004).

Chemical Properties Analysis

  • The chemical properties, such as redox potential and electron transfer mechanisms, can be evaluated through electrochemical studies. As demonstrated by Gao et al. (2012), cyclic voltammograms can indicate the reduction potential and catalytic capabilities of iron complexes (Gao et al., 2012).

properties

IUPAC Name

2-[2-benzhydryloxyethyl(methyl)amino]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-20(24(27)21-12-6-3-7-13-21)26(2)18-19-28-25(22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24-25,27H,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHKWMHRFWWMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048849
Record name Difeterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difeterol

CAS RN

14587-50-9
Record name Difeterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014587509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difeterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2P950OCL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Liu, A Patt, C Chen, R Huang, Y Xu, EA Mathé, Q Zhu - bioRxiv, 2023 - ncbi.nlm.nih.gov
… drugs, Fabesetron, Ftormetazine and Difeterol. We next investigated whether these drugs … Lastly, we found that Difeterol, an antihistamine used as an OTC drug in Japan (https://www.…
Number of citations: 6 www.ncbi.nlm.nih.gov
S Li, AJ Li, J Travers, T Xu… - … the Science of Drug …, 2021 - journals.sagepub.com
… , and nafronyl oxalate, naftifine hydrochloride, difeterol, dapoxetine, and NDT 9513727 in the … In addition, a novel cluster containing nafronyl oxalate, naftifine hydrochloride, difeterol, …
Number of citations: 20 journals.sagepub.com
CZ Chen, P Shinn, Z Itkin, RT Eastman… - Frontiers in …, 2021 - frontiersin.org
Drug repurposing is a rapid approach to identify therapeutics for the treatment of emerging infectious diseases such as COVID-19. To address the urgent need for treatment options, we …
Number of citations: 76 www.frontiersin.org
R Huang, M Xu, H Zhu, CZ Chen, W Zhu, EM Lee… - Nature …, 2021 - nature.com
… Two of the seven compounds, umifenovir and difeterol, are known drugs (see Supplemental Information for details). The other five compounds have no previously reported anti-EBOV …
Number of citations: 40 www.nature.com
M Krause - 2015 - ora.ox.ac.uk
The emergence and rapid spread of artemisinin-resistant Plasmodium falciparum in southeast Asia highlights the importance of identifying genetic determinants of drug response and …
Number of citations: 2 ora.ox.ac.uk
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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